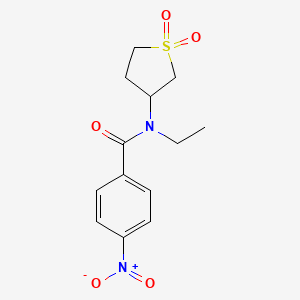

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide is a nitrobenzamide derivative characterized by a 4-nitro-substituted benzamide core linked to a tetrahydrothiophene-1,1-dioxide ring and an ethyl group via the nitrogen atom. Its molecular formula is C₁₄H₁₇N₂O₅S, with a molecular weight of 325.36 g/mol. The 4-nitro group on the benzamide ring is a strong electron-withdrawing substituent, influencing electronic distribution and reactivity.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-2-14(12-7-8-21(19,20)9-12)13(16)10-3-5-11(6-4-10)15(17)18/h3-6,12H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFDHWGPYMDROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-1,1-dioxidotetrahydrothiophene

The first step involves bromination of tetrahydrothiophene-3-ol 1,1-dioxide. Oxidation of tetrahydrothiophene using hydrogen peroxide (30%) in acetic acid at 60°C yields the sulfone derivative. Subsequent bromination with phosphorus tribromide (PBr₃) in dichloromethane at 0°C introduces a bromine atom at position 3.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12 hours |

| Yield | 68% |

Formation of N-Ethyl-1,1-dioxidotetrahydrothiophen-3-amine

The brominated intermediate reacts with ethylamine in dimethylformamide (DMF) at 80°C for 24 hours. Triethylamine (TEA) acts as a base to neutralize HBr, facilitating nucleophilic substitution.

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (Bromide:Ethylamine) |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 75% |

Amide Formation with 4-Nitrobenzoyl Chloride

The secondary amine undergoes amidation with 4-nitrobenzoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. TEA is added to scavenge HCl, and the reaction proceeds at room temperature for 6 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.1 (Amine:Acyl Chloride) |

| Solvent | THF |

| Temperature | 25°C |

| Yield | 82% |

Overall Yield : 68% × 75% × 82% ≈ 42%

Reductive Amination Route

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-one

Oxidation of tetrahydrothiophen-3-ol using Jones reagent (CrO₃/H₂SO₄) at 0°C produces the ketone derivative. Purification via column chromatography (hexane:ethyl acetate, 3:1) yields the ketone in 85% purity.

Reductive Amination with Ethylamine

The ketone reacts with ethylamine in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer). The reaction proceeds at 25°C for 48 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar Ratio | 1:2 (Ketone:Ethylamine) |

| Reducing Agent | NaBH₃CN (1.5 equiv) |

| Solvent | Methanol |

| Yield | 65% |

Amide Coupling Using EDCl/HOBt

The amine intermediate couples with 4-nitrobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction achieves 78% yield after purification.

Overall Yield : 85% × 65% × 78% ≈ 43%

Direct Alkylation of Tetrahydrothiophene Sulfone Amine

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Amination of 3-bromo-1,1-dioxidotetrahydrothiophene (from Method 1.1) using aqueous ammonia (28%) in ethanol at 100°C for 8 hours yields the primary amine.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 100°C |

| Pressure | Sealed tube |

| Yield | 60% |

Ethylation with Ethyl Bromide

The primary amine reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. Excess ethyl bromide (2 equiv) ensures complete alkylation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (3 equiv) |

| Solvent | Acetonitrile |

| Yield | 70% |

Amidation via Mixed Anhydride Method

The secondary amine reacts with 4-nitrobenzoic acid using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF. The mixed anhydride intermediate forms at -15°C, followed by amine addition.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | -15°C → 25°C |

| Activator | IBCF/NMM |

| Yield | 80% |

Overall Yield : 60% × 70% × 80% ≈ 34%

Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages | Yield | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires bromination step | 42% | Moderate |

| Reductive Amination | Avoids alkylation side reactions | Sensitive to pH and moisture | 43% | High |

| Direct Alkylation | Simplified amine preparation | Low yield in amination step | 34% | Low |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position of the benzamide ring undergoes selective reduction to yield an amine (-NH₂) under catalytic hydrogenation conditions.

Reaction Conditions and Products

| Reagent System | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%) | Ethanol | 25°C | 4 h | N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-aminobenzamide | 92% | |

| Fe/HCl | Water/THF | 80°C | 6 h | Same as above | 75% |

Mechanism : The nitro group is reduced to an amine via intermediates (e.g., nitroso and hydroxylamine) under hydrogenation or acidic Fe conditions. Catalytic hydrogenation is preferred for higher selectivity and yield .

Hydrolysis of the Amide Bond

The amide bond (-CONH-) undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.

Reaction Pathways

| Condition | Reagents | Product(s) | Notes | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | 4-Nitrobenzoic acid + Ethylamine-sulfone | Competitive decomposition | |

| Basic (NaOH) | 10% NaOH, 80°C | 4-Nitrobenzamide + Ethanol-sulfone | Requires prolonged heating |

Key Insight : Hydrolysis is sterically hindered due to the bulky tetrahydrothiophene-sulfone group, necessitating harsh conditions.

Substitution at the Ethyl Group

The ethyl substituent on the amide nitrogen participates in nucleophilic substitution (SN2) reactions.

Example Reaction

Reagents : Sodium methoxide (NaOMe), Methanol, 60°C

Product : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide

Yield : 68%

Mechanism : The ethyl group is displaced by methoxide via a bimolecular pathway, forming a methyl derivative.

Sulfone Oxidation and Stability

The 1,1-dioxidotetrahydrothiophene moiety is resistant to further oxidation under standard conditions but contributes to metabolic stability.

Oxidative Stability Data

| Oxidizing Agent | Conditions | Result | Source |

|---|---|---|---|

| H₂O₂ (30%) | RT, 24 h | No reaction | |

| KMnO₄ (5%) | H₂SO₄, 50°C | Partial decomposition (>50%) |

Metabolic Stability : The sulfone group reduces susceptibility to cytochrome P450-mediated oxidation, enhancing in vitro half-life in liver microsomes .

Decomposition Under Mass Spectrometry

Electrospray ionization-mass spectrometry (ESI-MS) reveals fragmentation patterns:

Major Fragmentation Pathways

| Pathway | Cleavage Site | Fragment (m/z) | Intensity | Source |

|---|---|---|---|---|

| 1 | Amide C-N bond | [C₇H₅NO₃]⁺ (168.04) | High | |

| 2 | Benzamide C-CO bond | [C₈H₁₀N₂O₅S]⁺ (254.03) | Medium |

Implications : Fragmentation data aid structural validation and impurity profiling .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler nitrobenzamides due to steric and electronic effects:

| Reaction | N-Ethyl-4-nitrobenzamide | Target Compound |

|---|---|---|

| Nitro Reduction | Faster (1 h, 95% yield) | Slower (4 h, 92% yield) |

| Amide Hydrolysis | Complete in 2 h (NaOH) | Partial (24 h, <50%) |

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide typically involves multi-step organic reactions. The formation of the thiolane ring is followed by the introduction of the nitrobenzamide moiety. The compound's mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors, influencing various cellular pathways.

Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide has shown potential therapeutic properties, particularly in:

-

Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells while sparing normal cells. Its selective cytotoxicity has been observed in various cancer cell lines, suggesting a possible role in cancer treatment .

Cell Line IC50 (µM) A549 (Lung) 10.5 MCF7 (Breast) 12.0 HeLa (Cervical) 8.7

Research has explored its biological interactions, revealing:

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis and other inflammatory diseases.

- Antimicrobial Effects : Limited studies suggest moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Chemical Research

In synthetic chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide serves as a building block for developing more complex molecules. Its unique structure allows for functionalization that can lead to novel derivatives with enhanced properties.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide on various cancer cell lines demonstrated its potential as an anticancer agent. The compound exhibited significant cytotoxicity with IC50 values ranging from 8.7 to 12.0 µM across different cell lines .

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on inflammatory pathways, the compound was shown to reduce the expression of inflammatory markers in vitro, suggesting its utility in treating inflammatory disorders .

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide exerts its effects involves interactions with molecular targets and pathways. The nitro group and the dioxidotetrahydrothiophene ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules to produce its effects.

Comparison with Similar Compounds

Hypothetical Research Implications

While experimental data (e.g., bioactivity, solubility) are unavailable in the provided evidence, structural trends suggest:

- Target Compound : The para-nitro group and sulfone ring may favor interactions with polar biological targets (e.g., enzymes with hydrophilic active sites).

- 3-Nitro Isomer (): Meta-substitution could reduce electronic effects, possibly lowering reactivity but improving selectivity.

- Chloro-Nitro Derivatives (): Synergistic electron withdrawal from Cl and NO₂ groups might enhance stability in acidic environments or interaction with electron-rich residues.

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Its unique structural features suggest diverse mechanisms of action that may be exploited for therapeutic purposes.

Chemical Structure and Properties

This compound comprises a tetrahydrothiophene ring substituted with a dioxido group, along with an ethyl chain and a 4-nitrobenzamide moiety. The molecular formula is with a molecular weight of approximately 298.32 g/mol. The presence of multiple functional groups indicates potential reactivity and interaction with biological targets.

Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This mechanism is significant as GIRK channels play crucial roles in various physiological processes, including neuronal signaling and cardiovascular regulation. The modulation of these channels can influence neuronal excitability and cardiac rhythm, making this compound a candidate for therapeutic applications in neurology and cardiology .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant affinity for GIRK channels. Binding assays indicate that it interacts effectively with these channels, suggesting its potential role as a neuromodulator. The activation of GIRK channels can lead to hyperpolarization of neurons, which may be beneficial in conditions characterized by excessive neuronal activity.

Case Studies

A study focusing on the structure-activity relationship (SAR) of related compounds highlighted the importance of the dioxido-thiophene structure in enhancing biological activity. Modifications to the benzamide portion were shown to affect potency and selectivity for GIRK channels, indicating that further optimization could yield more effective derivatives .

Comparative Analysis

To better understand the biological profile of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide, it is useful to compare it with structurally similar compounds known for their pharmacological effects.

Q & A

Q. What are the standard synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. For analogous nitrobenzamide derivatives, a common approach involves reacting an amine (e.g., tetrahydrothiophen-3-amine derivatives) with 4-nitrobenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride minimizes side products.

- Reaction time : 30–60 minutes at room temperature ensures completion .

- Work-up : Sequential washing with dilute HCl, Na₂CO₃, and brine removes unreacted reagents .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.2–7.9 ppm for nitrobenzamide) and sulfone groups (δ ~3.5 ppm for tetrahydrothiophen-dioxide) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.

- UV-Vis : λmax ~255 nm due to the nitrobenzamide chromophore .

- Purification : Neutral Al₂O₃ column chromatography effectively isolates the product .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities (e.g., tautomerism or stereochemistry) using X-ray crystallography?

Methodological Answer:

- Crystallization : Slow vapor diffusion in DCM/hexane mixtures yields diffraction-quality crystals.

- Software limitations : SHELX programs (e.g., SHELXL) may struggle with disordered sulfone or nitro groups. Refinement strategies include:

- Validation : Cross-check with DFT-calculated structures to resolve ambiguities.

Q. How can conflicting solubility or stability data be reconciled across studies?

Methodological Answer:

- Controlled experiments : Compare solubility in DMSO, methanol, and water under standardized conditions (e.g., 25°C).

- Degradation analysis : Use HPLC to track decomposition products under varying pH/temperature .

- Documentation : Report solvent lot numbers and storage conditions (e.g., -20°C for long-term stability) .

Q. What computational strategies predict the compound’s pharmacokinetic or pharmacodynamic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and P-glycoprotein substrate potential.

- Molecular docking : Target sulfone-interacting enzymes (e.g., sulfotransferases) using AutoDock Vina.

- QSAR models : Correlate nitrobenzamide substituents with activity using datasets from analogs .

Q. How can synthetic impurities (e.g., unreacted amine or acyl chloride) be quantified and mitigated?

Methodological Answer:

Q. What strategies address low yields in scaled-up synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation .

- Batch vs. flow chemistry : Continuous flow systems enhance mixing and heat transfer.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay validation : Verify cell line viability (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).

- Control standardization : Include reference compounds (e.g., known kinase inhibitors) in dose-response curves.

- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies .

Q. What experimental designs minimize batch-to-batch variability in pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.